molecular formula C22H27N3O B5216115 3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole

3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole

Cat. No. B5216115
M. Wt: 349.5 g/mol
InChI Key: NDJJUVZTNUNRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole, also known as EMD-386088, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been found to exhibit a range of biological activities.

Mechanism of Action

The exact mechanism of action of 3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole is not fully understood. However, it has been suggested that the compound acts as a partial agonist at the serotonin 5-HT1A and 5-HT7 receptors, and as an antagonist at the dopamine D2 receptor. These actions are thought to contribute to the compound's therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole has a range of biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as serotonin and dopamine in certain brain regions, which may contribute to its therapeutic effects. The compound has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole in lab experiments is that it has been extensively studied and its properties are well-characterized. This makes it a useful tool for investigating the biological effects of the compound. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on 3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole. One area of interest is the potential use of the compound in the treatment of cognitive impairment associated with various neurological disorders. Another area of research is the investigation of the compound's effects on neuroinflammation, which may have implications for the treatment of neurodegenerative diseases. Additionally, the development of more selective compounds that target specific receptors may lead to the discovery of new therapeutic applications for this class of compounds.

Synthesis Methods

The synthesis of 3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole has been reported in the literature. The most commonly used method involves the reaction of 2-methyl-1H-indole with 4-(2-ethoxyphenyl)piperazine in the presence of a suitable catalyst. The resulting product is then purified using various chromatography techniques to obtain the pure compound.

Scientific Research Applications

3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects. The compound has also been investigated for its potential use in the treatment of neuropathic pain and cognitive impairment.

properties

IUPAC Name

3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c1-3-26-22-11-7-6-10-21(22)25-14-12-24(13-15-25)16-19-17(2)23-20-9-5-4-8-18(19)20/h4-11,23H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJJUVZTNUNRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2-methyl-1H-indole

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